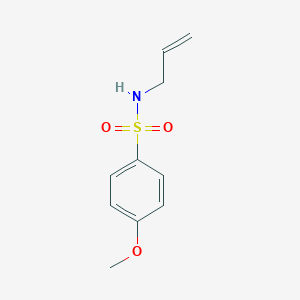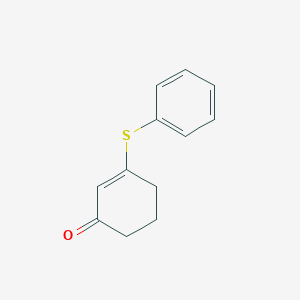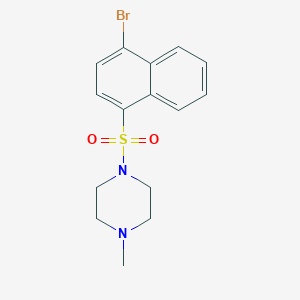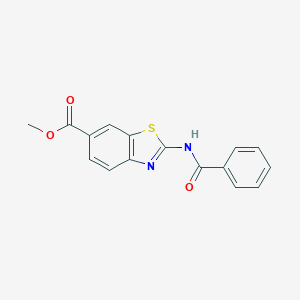
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as p-Vinylsulfonamide Anisole and has a molecular formula of C11H15NO3S.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Lignin Acidolysis
T. Yokoyama's research explores the acidolysis mechanisms of lignin, a plant polymer, using dimeric non-phenolic β-O-4-type lignin model compounds. The study highlights the significance of the γ-hydroxymethyl group in these mechanisms and the detection of an enol ether compound during acidolysis, indicating the complexity of lignin decomposition processes. This research contributes to the understanding of lignin's chemical transformations, which is vital for its utilization in producing renewable materials and energy (Yokoyama, 2015).
Pharmaceutical Impurities of Proton Pump Inhibitors
A review by S. Saini et al. discusses novel synthesis methods for omeprazole and related pharmaceutical impurities of proton pump inhibitors. This work provides insights into the development of more efficient synthesis processes for these inhibitors, emphasizing the role of sulfonamide compounds in the pharmaceutical industry (Saini, 2019).
Carbonic Anhydrase Inhibitory Action of Diuretics
Research by F. Carta and C. Supuran reviews the carbonic anhydrase inhibitory action of diuretics, showcasing the therapeutic potential of sulfonamide diuretics in treating conditions beyond fluid retention, such as obesity and hypertension. This work emphasizes the multifaceted roles of sulfonamide-based diuretics in medicine (Carta & Supuran, 2013).
Sulfonamide Inhibitors in Drug Development
I. Gulcin and P. Taslimi provide an overview of sulfonamide inhibitors' role in treating bacterial infections and their applications in addressing conditions like cancer, glaucoma, and Alzheimer's disease. The review highlights the continuing importance of sulfonamides in developing new therapeutic agents (Gulcin & Taslimi, 2018).
Antitumor Properties of Sulfonamides
A review by Helloana Azevedo-Barbosa et al. focuses on the antitumor properties of sulfonamides, discussing their pharmacological potential beyond their traditional use as antibacterials. This review underlines the versatility of sulfonamides in medicinal chemistry and their emerging significance in oncology (Azevedo-Barbosa et al., 2020).
Environmental Impact and Treatment of Organic Pollutants
Maroof Husain and Q. Husain's work on the application of redox mediators in treating organic pollutants using oxidoreductive enzymes offers a perspective on the environmental applications of sulfonamides. Their research contributes to developing cleaner, more efficient methods for degrading pollutants in wastewater (Husain & Husain, 2007).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide . These factors include but are not limited to pH, temperature, and the presence of other molecules in the environment. Understanding these influences is crucial for optimizing drug delivery and efficacy.
Eigenschaften
IUPAC Name |
4-methoxy-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h3-7,11H,1,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVOPKJMILBWRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)
![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)



![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-benzenesulfonyl)-piperazine](/img/structure/B350215.png)


![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)